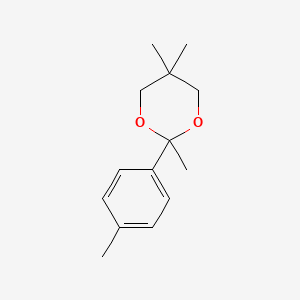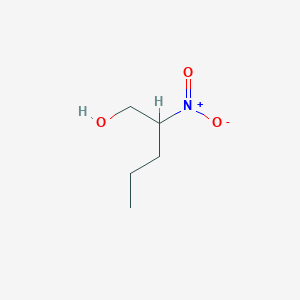![molecular formula C8H11NO5 B14739801 Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate CAS No. 6267-89-6](/img/structure/B14739801.png)
Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate is an organic compound with the molecular formula C9H13NO6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at a controlled temperature to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acetic acid and the corresponding alcohol.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to form the corresponding alcohol.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Acetic acid and the corresponding alcohol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-[(acetyloxy)imino]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate can be compared with other similar compounds such as ethyl acetoacetate and its derivatives. While ethyl acetoacetate is primarily used as a building block in organic synthesis, this compound offers additional functional groups that enhance its reactivity and potential applications. Similar compounds include:
- Ethyl acetoacetate
- Methyl acetoacetate
- Ethyl 2-oxo-4-phenylbutanoate
These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.
Propriétés
Numéro CAS |
6267-89-6 |
|---|---|
Formule moléculaire |
C8H11NO5 |
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
ethyl 2-acetyloxyimino-3-oxobutanoate |
InChI |
InChI=1S/C8H11NO5/c1-4-13-8(12)7(5(2)10)9-14-6(3)11/h4H2,1-3H3 |
Clé InChI |
FBFXYOUNAYNZPN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NOC(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


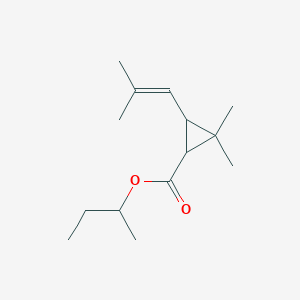



![[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate](/img/structure/B14739739.png)
![Spiro[5.7]tridecan-13-one](/img/structure/B14739746.png)


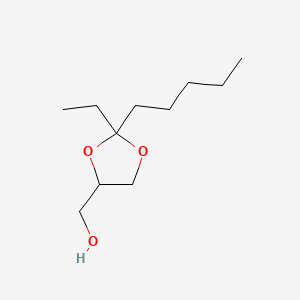
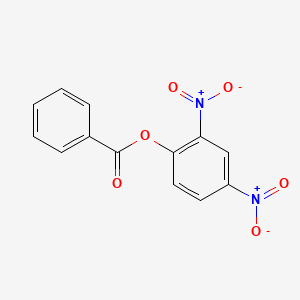
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
